molecular formula C16H16ClN3O3 B5772167 2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide

2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide

Cat. No. B5772167
M. Wt: 333.77 g/mol
InChI Key: SHPMEWNOKBSHNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide is a chemical compound that has gained significant attention in scientific research. It is a pyridine derivative that has potential applications in various fields, including medicine, agriculture, and material science.

Mechanism of Action

The mechanism of action of 2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide is not fully understood. However, studies have suggested that it may inhibit the activity of certain enzymes involved in inflammatory and tumor processes. It may also disrupt the cell membrane of fungi and bacteria, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide has anti-inflammatory and anti-tumor effects in vitro and in vivo. It has also been shown to have antifungal and antibacterial properties. However, more research is needed to fully understand its biochemical and physiological effects.

Advantages and Limitations for Lab Experiments

One advantage of using 2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide in lab experiments is its potential to inhibit the activity of enzymes involved in inflammatory and tumor processes. It may also be effective against various fungi and bacteria. However, its limitations include its limited solubility in water and its potential toxicity to cells.

Future Directions

There are several future directions for the study of 2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide. One direction is to investigate its potential use as a therapeutic agent for inflammatory and tumor diseases. Another direction is to explore its potential use as an agricultural fungicide and bactericide. Additionally, more research is needed to understand its mechanism of action and to develop more efficient synthesis methods.

Synthesis Methods

The synthesis of 2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide involves the reaction of 2-chloro-4,6-dimethylpyridine-3-carboxylic acid with 2-methoxybenzoyl chloride and N,N'-dicyclohexylcarbodiimide (DCC) in the presence of N,N-dimethylformamide (DMF) as a solvent. The reaction results in the formation of the desired compound, which is then purified using column chromatography.

Scientific Research Applications

2-chloro-N'-[(2-methoxybenzoyl)oxy]-4,6-dimethylpyridine-3-carboximidamide has potential applications in various scientific research fields. In medicine, it has been studied for its anti-inflammatory and anti-tumor properties. In agricultural research, it has been investigated for its ability to control plant diseases caused by fungi and bacteria. In material science, it has been explored for its potential use in the development of new materials with unique properties.

properties

IUPAC Name

[(Z)-[amino-(2-chloro-4,6-dimethylpyridin-3-yl)methylidene]amino] 2-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O3/c1-9-8-10(2)19-14(17)13(9)15(18)20-23-16(21)11-6-4-5-7-12(11)22-3/h4-8H,1-3H3,(H2,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPMEWNOKBSHNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=C1C(=NOC(=O)C2=CC=CC=C2OC)N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=C1/C(=N/OC(=O)C2=CC=CC=C2OC)/N)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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